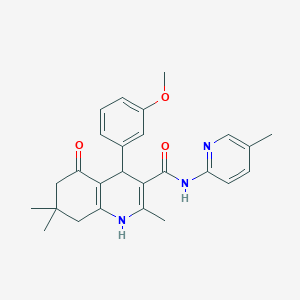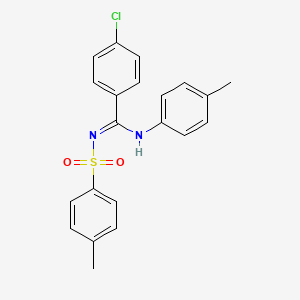![molecular formula C21H25N3O B11650564 1-ethyl-N-{(E)-[4-(3-methylbutoxy)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11650564.png)
1-ethyl-N-{(E)-[4-(3-methylbutoxy)phenyl]methylidene}-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE is a complex organic compound with a unique structure that combines a benzodiazole moiety with a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the benzodiazole core, followed by the introduction of the ethyl group at the 1-position. The phenyl group with the 3-methylbutoxy substituent is then attached through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反応の分析
Types of Reactions
(E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学的研究の応用
(E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism by which (E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE include other benzodiazole derivatives and substituted phenyl compounds. These compounds may share structural features but differ in their specific substituents and functional groups.
Uniqueness
What sets (E)-N-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(3-METHYLBUTOXY)PHENYL]METHANIMINE apart is its unique combination of a benzodiazole core with a substituted phenyl group. This structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H25N3O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
(E)-N-(1-ethylbenzimidazol-2-yl)-1-[4-(3-methylbutoxy)phenyl]methanimine |
InChI |
InChI=1S/C21H25N3O/c1-4-24-20-8-6-5-7-19(20)23-21(24)22-15-17-9-11-18(12-10-17)25-14-13-16(2)3/h5-12,15-16H,4,13-14H2,1-3H3/b22-15+ |
InChIキー |
MKKISHPFVCDITI-PXLXIMEGSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)OCCC(C)C |
正規SMILES |
CCN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-5-(4-fluorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11650484.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B11650488.png)


![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11650510.png)
![methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11650512.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B11650514.png)

![N-(4-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650544.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650546.png)
![Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B11650547.png)
![8-chloro-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11650551.png)
![3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11650552.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650555.png)
